REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#N.[OH2:12].[OH-:13].[K+]>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:13])=[O:12] |f:2.3|
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Name
|
|
Quantity
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2.05 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)CC#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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refluxed for 4 h
|
Duration
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4 h
|
Type
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DISTILLATION
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Details
|
The volatiles were distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
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Type
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ADDITION
|
Details
|
poured into cold, dilute hydrochloric acid
|
Type
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FILTRATION
|
Details
|
the precipitated solid was filtered
|
Type
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DISSOLUTION
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Details
|
The solid was dissolved in diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |